Linker-Length SAR: Predicted IDO1 Inhibitory Potency Loss of the Propyl Linker Relative to the Benzyl Lead
In the foundational SAR study by Malachowski et al., modification of the carbon linker between the aromatic ring and the hydroxylamine group consistently led to a dramatic reduction in IDO1 inhibitory potency. The lead compound O-benzylhydroxylamine (single-carbon benzyl linker) exhibited an IC50 of 0.81 ± 0.081 μM. All tested linker-modified analogs (compounds 1–7) showed IC50 values ranging from 5.2 to 82 μM, representing a minimum 6.4-fold and maximum >100-fold potency loss [1]. The target compound O-[3-(3-bromophenyl)propyl]hydroxylamine bears a three-carbon propyl linker, a structural modification that, based on this class-level SAR, is predicted to confer IDO1 IC50 > 5 μM. This stands in stark contrast to its closest potent comparator, O-(3-bromobenzyl)hydroxylamine (IC50 = 0.32 ± 0.042 μM), which shares the identical meta-bromo substitution but retains the optimal benzyl linker. No direct enzymatic assay data exist for the target compound; the potency estimate is derived from class-level inference. Note: The comparator data for O-(3-bromobenzyl)hydroxylamine was obtained from the same study under identical assay conditions (single-point inhibition curves using recombinant human IDO1 with L-tryptophan substrate; IC50 values reported as averages ± SD).
| Evidence Dimension | IDO1 inhibitory potency (IC50) as a function of carbon linker length |
|---|---|
| Target Compound Data | No direct experimental IC50 available; class-level SAR predicts IC50 > 5 μM based on propyl linker modification |
| Comparator Or Baseline | O-(3-bromobenzyl)hydroxylamine (Compound 10): IC50 = 0.32 ± 0.042 μM; O-benzylhydroxylamine (Lead): IC50 = 0.81 ± 0.081 μM; Linker-modified analogs (1–7): IC50 range = 5.2–82 μM |
| Quantified Difference | Predicted ≥15-fold potency reduction relative to O-(3-bromobenzyl)hydroxylamine (0.32 μM vs. predicted >5 μM) |
| Conditions | Recombinant human IDO1 enzyme assay; L-tryptophan substrate; kynurenine production measured after 60 min; single-point inhibition curves; data from Malachowski et al. (2015) Eur J Med Chem 108:564–576, Table 2 and Table 3 |
Why This Matters
For IDO1-targeted studies, this compound is not a substitute for O-(3-bromobenzyl)hydroxylamine; its predicted low IDO1 potency makes it instead valuable as a negative control or as a probe to study linker-length effects on target engagement.
- [1] Malachowski, W.P., et al. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. European Journal of Medicinal Chemistry, 2015, 108, 564–576. Table 2, Table 3. doi:10.1016/j.ejmech.2015.12.028 View Source
